molecular formula C22H14ClF3N2OS B2769403 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-88-3

2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

Cat. No.: B2769403
CAS No.: 338957-88-3
M. Wt: 446.87
InChI Key: IWLOTYKCATVAEN-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a synthetic small molecule belonging to the quinazolin-4-one chemical class, a scaffold recognized as a privileged structure in medicinal chemistry with a broad spectrum of documented biological activities . This specific derivative is of significant interest for research into novel therapeutic agents, particularly in oncology. Its molecular architecture, featuring a quinazolin-4-one core substituted with a sulfanylmethyl linker and aryl groups, is characteristic of compounds designed to interact with key cellular signaling proteins . The quinazolin-4-one scaffold is a well-established pharmacophore for the development of protein kinase inhibitors . Researchers have extensively developed quinazolin-4-one-based compounds as potent, often multi-targeted, inhibitors of tyrosine kinases including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other crucial targets in cancer cell proliferation and survival pathways . For instance, derivatives with structural similarities, such as those containing sulfanyl or chlorophenyl substituents, have demonstrated potent cytotoxic activities against a range of human cancer cell lines (e.g., HepG2, MCF-7) and have shown promising activity as inhibitors of EGFR, VEGFR2, and HER2 at nanomolar concentrations . The mechanism of action for this class of compounds typically involves competitive or non-competitive binding to the ATP-binding site of target kinases, thereby suppressing phosphorylation and downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis . Beyond oncology, the quinazolin-4-one core has also been investigated for antiviral research, serving as a non-peptidic, non-covalent inhibitor scaffold for viral proteases like SARS-CoV-2 main protease (M pro ) , as well as for antimicrobial applications against various pathogenic bacteria . This compound is supplied for research purposes to facilitate these and other investigative avenues, including structure-activity relationship (SAR) studies, high-throughput screening, and biochemical assay development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2OS/c23-17-9-2-4-11-19(17)30-13-20-27-18-10-3-1-8-16(18)21(29)28(20)15-7-5-6-14(12-15)22(24,25)26/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLOTYKCATVAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=CC=CC=C3Cl)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl mercaptan with 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then cyclized with anthranilic acid under specific conditions to yield the final quinazolinone product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Overview

2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features enable a range of applications, including antimicrobial and anticancer activities.

Medicinal Chemistry

The compound is being actively investigated for its antimicrobial and anticancer properties . Its structure allows it to interact with biological targets, potentially inhibiting key enzymes or receptors involved in disease processes.

  • Anticancer Activity : Studies have indicated that derivatives of quinazolinone, including this compound, may exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR) pathway and inducing apoptosis through cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : The compound has been explored for its ability to combat bacterial infections. Preliminary studies suggest that it may be effective against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as a future therapeutic agent in treating tuberculosis and other infections .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for further modifications, enabling chemists to design new derivatives with tailored properties for specific applications .

Material Science

The compound is also being researched for its potential use in developing advanced materials. Its unique electronic characteristics and thermal stability make it suitable for applications in organic electronics and photonic devices.

A comparative analysis of various quinazolinone derivatives highlights the enhanced biological activity associated with specific structural modifications. The following table summarizes some findings regarding antiproliferative effects:

Compound NameIC50 (µM)Target Cell LineMechanism of Action
BIQO-1910NSCLCEGFR Inhibition
9b8MCF-7 (Breast Cancer)Dual EGFR/BRAF Inhibition
A312PC3 (Prostate Cancer)HDAC Inhibition

Case Studies

Several studies have documented the efficacy of quinazolinone derivatives:

  • A study demonstrated that certain derivatives achieved IC50 values as low as 10 µM against MCF-7 breast cancer cells, showcasing their potential as anticancer agents .
  • Another investigation revealed that compounds similar to this compound could act as effective anti-inflammatory agents by inhibiting pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Position 2 / Position 3) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-[(2-Chlorophenyl)sulfanylmethyl]
3-[3-(trifluoromethyl)phenyl]
C₂₃H₁₄ClF₃N₂O₂S* 478.88* Combines electron-withdrawing (Cl, CF₃) and lipophilic (aryl) groups for enhanced stability and binding affinity.
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4-one () 2-[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl
3-phenyl
C₂₃H₁₇ClN₂O₂S 420.91 Ketone-containing sulfanyl group increases polarity; lacks trifluoromethyl group, reducing metabolic resistance.
7-Chloro-3-(3-chlorophenyl)-2-sulfanylidenequinazolin-4-one () 7-chloro
3-(3-chlorophenyl)
C₁₄H₈Cl₂N₂OS 323.20 Dichlorinated aromatic system enhances rigidity; smaller size limits pharmacokinetic scope.
2-[(2,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one () 2-(2,4-dichlorobenzyl)sulfanyl
3-(4-methylphenyl)
C₂₂H₁₆Cl₂N₂OS 443.34 Dichlorophenyl and methyl groups improve hydrophobicity; no trifluoromethyl group.
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one () 2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]
3-(2,6-dimethylphenyl)
C₂₄H₁₆Cl₂F₃N₂O₃S 561.36 Sulfonyl group enhances electronegativity; dimethylphenyl adds steric hindrance.

*Note: The molecular formula and molar mass of the target compound are inferred based on structural analogs (e.g., ).

Key Comparisons

  • Electronic Effects : The trifluoromethyl group in the target compound and imparts strong electron-withdrawing properties, which may enhance binding to electron-rich biological targets (e.g., enzymes) compared to analogs with methyl or hydrogen substituents () .
  • Steric Considerations : The (2-chlorophenyl)sulfanylmethyl group in the target compound introduces moderate steric bulk, intermediate between the smaller 2-sulfanylidene group () and the bulkier sulfonylmethyl substituent () .

Biological Activity

The compound 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13ClF3N3OS
  • Molecular Weight : 395.83 g/mol

Biological Activity Overview

The biological activities of quinazolinone derivatives, including the compound , have been extensively studied. Key areas of focus include:

  • Antimicrobial Activity
    • Several studies indicate that quinazolinones exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA) and other Gram-positive bacteria .
  • Anticancer Properties
    • Quinazolinone derivatives have demonstrated antiproliferative effects against multiple cancer cell lines. In particular, some studies report that related compounds exhibit IC50 values in the low micromolar range against various tumor cells, indicating potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antifungal Activity
    • The compound also shows promise in antifungal applications, particularly against Candida albicans . Research has reported minimum inhibitory concentrations (MICs) that suggest moderate to strong antifungal activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Many quinazolinones inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
  • DNA Intercalation : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of quinazolinone derivatives:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMIC/MBC ValuesNotes
AntimicrobialMIC: 0.98 µg/mL (MRSA)Effective against Gram-positive bacteria
AnticancerIC50 < 10 µM (various cancer lines)Induces apoptosis in tumor cells
AntifungalMIC: 7.80 µg/mL (C. albicans)Moderate antifungal activity observed

Q & A

Basic: What are the standard synthetic routes for this quinazolin-4-one derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Nucleophilic substitution to introduce the 2-chlorophenylsulfanylmethyl group.
  • Cyclocondensation of intermediates (e.g., anthranilic acid derivatives) with trifluoromethylphenyl-containing reagents.
  • Reflux in polar aprotic solvents (e.g., ethanol or methanol) at 70–90°C for 6–12 hours, with reaction progress monitored via TLC or HPLC .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from dichloromethane/methanol mixtures .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography to resolve bond lengths (e.g., C–S: ~1.78 Å, C–N: ~1.32 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy :
    • ¹H NMR: Signals for quinazolinone protons (δ 8.2–8.5 ppm), trifluoromethylphenyl (δ 7.4–7.7 ppm), and sulfanylmethyl (δ 3.8–4.1 ppm).
    • ¹³C NMR: Carbonyl resonance at ~165 ppm, trifluoromethyl at ~125 ppm (q, J = 32 Hz) .
  • Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: ~475 m/z) .

Advanced: How can researchers optimize synthesis yield while minimizing side products?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% via enhanced energy transfer .
  • Flow chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .
  • In-line analytics (e.g., FTIR or Raman probes) to detect side products (e.g., hydrolyzed quinazolinones) in real time .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

  • Cross-validation : Compare data from multiple techniques (e.g., 2D NMR for coupling interactions, X-ray for stereochemical confirmation) .
  • Computational modeling :
    • DFT calculations to predict NMR chemical shifts or IR vibrational modes .
    • Molecular dynamics simulations to assess conformational stability .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace ambiguous signals .

Advanced: What pharmacological targets are plausible based on structural analogs?

Methodological Answer:
The quinazolinone core suggests potential as:

  • Kinase inhibitors : Analogous compounds (e.g., gefitinib derivatives) target EGFR or VEGFR due to π-π stacking with ATP-binding pockets .
  • Antimicrobial agents : Sulfanylmethyl groups disrupt bacterial cell membranes (test via MIC assays against S. aureus and E. coli) .
  • Mechanism validation :
    • Docking studies (AutoDock Vina) to predict binding affinities for kinase domains .
    • SAR analysis : Modify substituents (e.g., replace trifluoromethyl with nitro groups) to assess activity changes .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility pre-metabolism .

Advanced: What analytical methods detect degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C) followed by LC-MS to identify hydrolyzed quinazolinones .
    • Photostability testing (ICH Q1B guidelines) with UV-Vis monitoring .
  • Metabolite profiling :
    • Liver microsome assays (e.g., human CYP3A4) with UPLC-QTOF to detect phase I/II metabolites .

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